molecular formula C17H20BrNO4 B1400749 tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1291076-20-4

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B1400749
CAS No.: 1291076-20-4
M. Wt: 382.2 g/mol
InChI Key: VBEBEHLQQRHZSW-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 5-bromo salicylamide with N-Boc-piperidin-4-one in the presence of pyrrolidine. The reaction is carried out under microwave irradiation at 72°C for 2 hours. The resulting precipitate is collected by filtration and washed with methanol to yield the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific optical and electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
  • 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
  • 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids

Uniqueness

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester stands out due to its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-8-11(18)4-5-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEBEHLQQRHZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
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tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
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tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
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tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Reactant of Route 5
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Reactant of Route 6
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

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